molecular formula C20H18ClN3O2S B2960163 3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide CAS No. 536725-47-0

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide

Cat. No.: B2960163
CAS No.: 536725-47-0
M. Wt: 399.89
InChI Key: CWJRPLUDENZXNU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 2-chlorophenyl substituent at position 3, a methyl group at position 5, and a phenethylcarbamothioyl moiety attached via the carboxamide group.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethylcarbamothioyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-17(18(24-26-13)15-9-5-6-10-16(15)21)19(25)23-20(27)22-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRPLUDENZXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula for this compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 350.83 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against prostate cancer (PC3) and non-tumorigenic (PNT1a) cells.
  • Selectivity : Notably, certain derivatives exhibited selectivity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

The mechanism underlying the anticancer activity of isoxazole derivatives often involves:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest, leading to inhibited proliferation of cancer cells .
  • Tubulin Depolymerization : Some studies indicate that these compounds may disrupt microtubule dynamics, a critical process in cell division .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole precursors with chlorinated phenyl groups and carbamothioyl derivatives. The efficiency and yield of these reactions are critical for obtaining biologically active compounds.

Example Synthesis Pathway

  • Starting Materials : 2-chlorobenzaldehyde, methyl isoxazole-4-carboxylic acid.
  • Reagents : Use of coupling agents such as EDC or DCC to facilitate the formation of amide bonds.
  • Conditions : Reactions typically occur under mild conditions to preserve the integrity of sensitive functional groups.

Case Studies

Several case studies have documented the biological evaluation of isoxazole derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of synthesized isoxazoles against prostate cancer.
    • Findings : Compound 26 showed significant cytotoxicity with a high selectivity index compared to non-cancerous cells .
  • Mechanistic Insights :
    • Research Focus : Investigated the binding affinity of selected compounds to ribosomal protein S6 kinase beta-1 (S6K1).
    • Results : Molecular docking simulations revealed favorable interactions, suggesting a potential pathway for therapeutic action .

Data Summary Table

Compound NameMolecular FormulaBiological ActivityMechanism
This compoundC16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}SAnticancer (PC3 cells)Cell cycle arrest, tubulin depolymerization
Compound 26C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}SHigh selectivity against cancer cellsBinding to S6K1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, along with their physicochemical properties and reported activities:

Compound Substituent(s) Melting Point (°C) Biological Activity Key Structural Features
Target Compound : 3-(2-Chlorophenyl)-5-methyl-N-(phenethylcarbamothioyl)isoxazole-4-carboxamide Phenethylcarbamothioyl Not reported Not explicitly reported Carbamothioyl group enhances hydrogen bonding; chlorophenyl enhances lipophilicity.
SI51 (3-(2-Chlorophenyl)-5-methyl-N-(4-oxo-2-phenylchromen-6-yl)isoxazole-4-carboxamide) 4-Oxo-2-phenylchromen-6-yl 241.2–244.4 Not reported Chromen moiety introduces aromatic stacking potential; higher melting point.
6g (Pyrazole-hydrazone derivative with thiophene) Thiophen-2-ylmethylene hydrazine 225–227 Antiviral Thiophene and hydrazone groups enhance electronic interactions and solubility.
39k (3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide) 4-(Diethylamino)phenyl Not reported Not reported Diethylamino group improves solubility and electron-donating properties.
2g (N-(3,4,5-Trimethoxyphenyl) analog) 3,4,5-Trimethoxyphenyl 214–215.5 Anticancer, antioxidant Methoxy groups enhance electron density and binding to kinases.
6l (Pyrazole-hydrazone derivative with isopropylidene) Propan-2-ylidene hydrazine 189–191 Antiviral Isopropylidene group increases steric bulk, potentially improving target selectivity.

Detailed Structural and Functional Analysis

Role of the Carbamothioyl Group

The phenethylcarbamothioyl group in the target compound distinguishes it from analogs with carboxamide or hydrazone substituents. For example, compound 6g (a hydrazone derivative) showed antiviral activity attributed to its hydrazone linkage, while 2g’s trimethoxyphenyl carboxamide exhibited anticancer activity due to its planar aromatic system. The target compound’s carbamothioyl group may offer a balance between hydrogen bonding and metabolic stability.

Impact of Aromatic Substituents

  • 2-Chlorophenyl Group : Present in all listed compounds, this group contributes to lipophilicity and π-π stacking interactions. For instance, SI51 ’s chromen substituent (a fused aromatic system) likely enhances stacking interactions with DNA or enzymes.
  • Methyl Group at Position 5 : This group is conserved across analogs, suggesting its role in stabilizing the isoxazole ring and modulating steric effects.

Physicochemical Properties

  • Melting Points : Compounds with extended aromatic systems (e.g., SI51 , 6g ) exhibit higher melting points (>200°C) due to stronger intermolecular forces.
  • Solubility: The diethylamino group in 39k and methoxy groups in 2g improve water solubility, whereas the target compound’s phenethylcarbamothioyl group may reduce solubility due to its hydrophobic nature.

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